molecular formula C6H11NO2 B7886551 Methyl 3-(methylamino)-2-butenoate

Methyl 3-(methylamino)-2-butenoate

Cat. No. B7886551
M. Wt: 129.16 g/mol
InChI Key: QAKYFFYZPIPLDN-UHFFFAOYSA-N
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Patent
US08541587B2

Procedure details

To a solution of methyl acetoacetate (29.4 g, 253 mmol) in MeOH (30 mL) was added methylamine (33 wt % in EtOH; 48 mL, 385 mmol) dropwise at room temperature. The reaction was stirred for 1 hour, and then concentrated and dried to give the title compound as a white crystalline solid.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:9][NH2:10]>CO>[CH3:8][O:7][C:1](=[O:6])[CH:2]=[C:3]([NH:10][CH3:9])[CH3:5]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
48 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C=C(C)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08541587B2

Procedure details

To a solution of methyl acetoacetate (29.4 g, 253 mmol) in MeOH (30 mL) was added methylamine (33 wt % in EtOH; 48 mL, 385 mmol) dropwise at room temperature. The reaction was stirred for 1 hour, and then concentrated and dried to give the title compound as a white crystalline solid.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:9][NH2:10]>CO>[CH3:8][O:7][C:1](=[O:6])[CH:2]=[C:3]([NH:10][CH3:9])[CH3:5]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
48 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C=C(C)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.